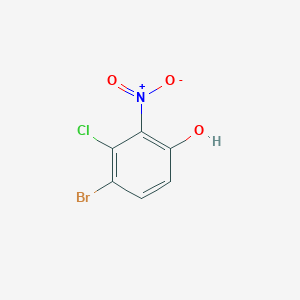

4-Bromo-3-chloro-2-nitro-phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-3-chloro-2-nitro-phenol is an organic compound with the molecular formula C6H3BrClNO3 It is a halogenated phenol derivative, characterized by the presence of bromine, chlorine, and nitro groups attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-2-nitro-phenol typically involves multi-step reactions starting from phenol derivatives. One common method is the nitration of 4-bromo-3-chlorophenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-3-chloro-2-nitro-phenol undergoes various chemical reactions, including:

Nucleophilic Substitution: The presence of electron-withdrawing groups (bromine, chlorine, and nitro) makes the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions and amines.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

Oxidation: Potassium permanganate in acidic or neutral medium, or chromium trioxide in acetic acid.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted phenols or anilines.

Reduction: Formation of 4-bromo-3-chloro-2-aminophenol.

Oxidation: Formation of quinone derivatives.

Aplicaciones Científicas De Investigación

4-Bromo-3-chloro-2-nitro-phenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of pharmaceutical compounds with specific biological activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 4-Bromo-3-chloro-2-nitro-phenol involves its interaction with specific molecular targets, depending on the context of its application. For instance, in antimicrobial applications, the compound may disrupt microbial cell membranes or interfere with essential enzymatic processes. The presence of halogen and nitro groups can enhance its reactivity and binding affinity to target molecules.

Comparación Con Compuestos Similares

4-Bromo-2-chlorophenol: Similar structure but lacks the nitro group, resulting in different chemical reactivity and applications.

3-Bromo-4-chloro-2-nitrophenol: Positional isomer with different substitution pattern, leading to variations in chemical properties and reactivity.

Uniqueness: 4-Bromo-3-chloro-2-nitro-phenol is unique due to the specific arrangement of bromine, chlorine, and nitro groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Actividad Biológica

4-Bromo-3-chloro-2-nitro-phenol (BCNP) is a halogenated phenolic compound that has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and environmental remediation properties. This article compiles various research findings on the biological activity of BCNP, supported by data tables and case studies.

Antimicrobial Activity

Research has indicated that BCNP exhibits significant antimicrobial properties. In a study examining the efficacy of various halogenated phenols against bacterial strains, BCNP was shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for BCNP were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

These results suggest that BCNP could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Antifungal Activity

BCNP also displays antifungal activity. A study investigated its effects on various fungal pathogens, including Candida albicans and Aspergillus niger. The findings are summarized in the table below:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 40 |

| Aspergillus niger | 60 |

The compound's mechanism of action appears to involve disruption of fungal cell membranes, leading to cell lysis.

Environmental Remediation

BCNP has been studied for its potential in bioremediation applications. A notable case study involved the use of Pseudomonas sp. JHN, which was isolated from contaminated soil. This bacterium demonstrated the ability to degrade BCNP effectively. The degradation pathway was elucidated as follows:

- Initial Reaction : Hydroxylation at the nitro group.

- Intermediate Formation : Production of 4-chlororesorcinol.

- Final Products : Complete mineralization leading to carbon dioxide and water.

The degradation efficiency was monitored over time, revealing a complete breakdown of BCNP within 72 hours in controlled experiments.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of BCNP. In vitro studies using human cell lines indicated low cytotoxicity at concentrations below 100 µg/mL, suggesting that BCNP may be safe for use in therapeutic applications at appropriate dosages.

Propiedades

IUPAC Name |

4-bromo-3-chloro-2-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO3/c7-3-1-2-4(10)6(5(3)8)9(11)12/h1-2,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVQYFWXOKQHIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)[N+](=O)[O-])Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.